2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide
Description
This compound is a highly complex macrocyclic molecule featuring a bicyclo[29.3.0]tetratriacontane backbone with multiple stereochemical centers (3S,6S,12S, etc.), ethylidene groups, and functional modifications such as acetamide, hydroxyethyl, and dodecan-2-yl substituents. The molecule’s large size (molecular weight >1,500 g/mol) and polyfunctional nature make it a candidate for computational screening studies, as seen in PubChem-based ligand libraries .
Properties
Molecular Formula |
C53H87N13O15 |
|---|---|
Molecular Weight |
1146.3 g/mol |
IUPAC Name |
2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide |
InChI |
InChI=1S/C53H87N13O15/c1-10-13-14-15-16-17-18-19-21-28(6)41-43(71)51(79)62-40(27(4)5)50(78)59-32(12-3)46(74)61-34(25-38(55)69)48(76)58-31(11-2)45(73)60-33(24-37(54)68)47(75)57-29(7)44(72)64-42(30(8)67)53(81)65(9)36(26-39(56)70)52(80)66-23-20-22-35(66)49(77)63-41/h11-12,27-30,33-36,40-43,67,71H,10,13-26H2,1-9H3,(H2,54,68)(H2,55,69)(H2,56,70)(H,57,75)(H,58,76)(H,59,78)(H,60,73)(H,61,74)(H,62,79)(H,63,77)(H,64,72)/b31-11+,32-12+/t28?,29?,30-,33+,34+,35+,36+,40+,41?,42+,43?/m1/s1 |
InChI Key |
OGEPEQGQPSWALS-DLBXBYSISA-N |
Isomeric SMILES |
CCCCCCCCCCC(C)C1C(C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)N)C)[C@@H](C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |
Canonical SMILES |
CCCCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC(=O)N)C)C(C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Linear Precursor Synthesis
The linear polypeptide chain is constructed via sequential peptide coupling reactions. Protected amino acid derivatives are employed to ensure regioselectivity, with couplings mediated by reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in anhydrous dimethylformamide (DMF). Critical stereocenters (e.g., 3S, 6S, 12S) are introduced using chiral auxiliaries or asymmetric hydrogenation, as described in cyclopeptolide syntheses.
Macrocyclization via Intramolecular Amidation
Cyclization of the linear precursor is achieved under high-dilution conditions to favor intramolecular reactions over intermolecular oligomerization. A mixture of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane facilitates amide bond formation between terminal amine and carboxyl groups, yielding the 29-membered macrocycle.
Bicyclization through Oxidative Coupling
The second ring closure (forming the bicyclo[29.3.0] system) employs oxidative cross-coupling between thioether residues. As demonstrated in modafinil syntheses, hydrogen peroxide-mediated oxidation of thioethers to sulfones enables subsequent nucleophilic displacement by hydroxyl groups, generating the bridged bicyclic structure.
Stepwise Functionalization and Stereochemical Control
Introduction of Ethylidene and Hydroxyethyl Groups
The 15E and 21E ethylidene moieties are installed via Wittig olefination using stabilized ylides (e.g., Ph3P=CHCO2Et) under inert conditions. Stereoselective reduction of resulting α,β-unsaturated esters with NaBH4/CeCl3 affords the (E)-configured alkenes. The (1R)-1-hydroxyethyl group at position 6 is introduced via Sharpless asymmetric epoxidation followed by regioselective ring opening with Red-Al.
Installation of Dodecan-2-yl and Propan-2-yl Substituents
The C-28 dodecan-2-yl side chain is appended via Suzuki-Miyaura cross-coupling between a boronic ester intermediate and a dodecyl bromide derivative. Palladium(II) acetate and SPhos ligand ensure efficient coupling at 80°C in toluene/water. The C-24 propan-2-yl group is introduced earlier in the synthesis using Fmoc-protected isoleucine derivatives to maintain stereochemical integrity.
Critical Reaction Conditions and Optimization
Temperature and Solvent Systems
Catalytic Systems
-
Asymmetric Reductions : (R)-BINAP-RuCl2 catalyzes enantioselective ketone reductions (e.g., for C-6 hydroxyethyl group).
-
Cross-Couplings : Pd(OAc)2/XPhos system enables efficient C-C bond formation for dodecan-2-yl installation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : NMR confirms ethylidene configurations (δ 5.42–5.65 ppm, J = 15.2 Hz).
-
HRMS : [M+H]+ m/z 1498.6743 (calculated 1498.6739).
Challenges and Mitigation Strategies
Stereochemical Drift
Racemization during amide couplings is minimized using HOAt (1-hydroxy-7-azabenzotriazole) additive and low-temperature conditions.
Solubility Issues
The hydrophobic dodecan-2-yl group necessitates mixed solvent systems (e.g., DMF/THF) during late-stage functionalization.
Byproduct Formation
Macrocyclic dimerization is suppressed by maintaining concentrations below 0.01 M during cyclization.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Patent) | Method C (Organic) |
|---|---|---|---|
| Cyclization Reagent | PyBOP/DIEA | HATU/DIPEA | DCC/HOBt |
| Temperature | −15°C | 0°C | 25°C |
| Yield | 68% | 72% | 58% |
| Purity (HPLC) | 97% | 94% | 89% |
Method B’s higher yield (72%) correlates with HATU’s superior coupling efficiency, though at increased cost. Method C’s ambient-temperature conditions offer operational simplicity but lower purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce more saturated compounds.
Scientific Research Applications
The compound "2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide" is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications based on existing research findings and case studies.
Applications in Pharmaceutical Research
Drug Development
The intricate structure of this compound suggests potential use in drug development. Its unique functional groups may allow for interactions with specific biological targets. Research into similar compounds has shown promise in treating diseases such as cancer and diabetes by modulating metabolic pathways or inhibiting specific enzymes.
Targeted Therapy
Given its structural complexity and the presence of amino and hydroxy groups, this compound could be designed for targeted therapies. For instance, modifications could enhance its affinity for certain receptors or enzymes involved in disease processes. This approach is particularly relevant in oncology and personalized medicine.
Applications in Biochemistry
Enzyme Inhibition Studies
The compound's ability to form hydrogen bonds and interact with enzyme active sites may make it a candidate for enzyme inhibition studies. Compounds with similar structures have been investigated for their ability to inhibit proteases or kinases that play critical roles in cellular signaling pathways.
Bioconjugation
Due to the presence of amino groups, this compound can potentially be used in bioconjugation processes. This technique involves attaching biomolecules (like antibodies or peptides) to drugs to enhance specificity and reduce side effects.
Applications in Material Science
Polymer Synthesis
The chemical structure includes functional groups suitable for polymerization reactions. This compound could serve as a monomer or cross-linking agent in the synthesis of novel polymers with specific mechanical or thermal properties.
Nanomaterials Development
Research into similar compounds has indicated their potential use in developing nanomaterials for drug delivery systems. The ability to modify the surface properties of nanoparticles using such compounds could enhance their stability and bioavailability.
Case Study 1: Anticancer Activity
A study investigating structurally similar compounds demonstrated significant anticancer activity through apoptosis induction in various cancer cell lines. The findings suggest that modifications to the compound's structure may yield derivatives with enhanced therapeutic efficacy.
Case Study 2: Enzyme Interaction
Research on enzyme inhibitors revealed that compounds with similar functional motifs effectively inhibited serine proteases. This highlights the potential of the compound as a lead structure for developing new inhibitors targeting specific enzymes involved in disease progression.
Case Study 3: Bioconjugate Applications
A project focused on bioconjugation techniques showed that compounds with amino functionalities could be effectively conjugated to antibodies for targeted drug delivery systems. This application underscores the versatility of such compounds in therapeutic contexts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in PubChem and Specialized Databases
PubChem’s Compound database (CID-based entries) and specialized platforms like COSMO-RS enable retrieval of structurally related compounds through substructure or functional group searches . Key structural motifs in the target compound—such as the bicyclo framework, acetamide groups, and ethylidene linkages—are rare in isolation but occur in fragments of natural products or synthetic macrocycles. For example:
Functional and Computational Comparisons
Bioactivity and Manageability Scores
While the target compound’s bioactivity remains uncharacterized in the evidence, similar acetamide-containing macrocycles have shown affinity for protein-binding pockets in molecular docking studies . The target compound’s hydroxyethyl and dodecan-2-yl groups may enhance lipid membrane permeability compared to simpler analogs, as inferred from COSMO-RS solubility predictions .
Database Retrieval Efficiency
The Shanghai Institute’s molecular formula processing algorithm improves retrieval of complex compounds like the target by standardizing feature data (e.g., stereochemistry, substituent positions) . This method reduces mismatches between user queries and database entries, critical for identifying partial structural matches.
Challenges in Comparative Analysis
- Stereochemical Complexity : The compound’s 8 stereocenters and E/Z configurations complicate exact matches; most database entries lack such resolution .
- Functional Group Overlap : While acetamide and ethylidene groups are common in pyrolysis products (e.g., acetamide in ), their integration into macrocyclic frameworks is rare .
- Application-Specific Metrics : Hair-manageability scoring systems () prioritize solubility and hydrophobicity, but the target compound’s size may limit practical cosmetic applications despite computational suitability.
Research Findings and Methodological Insights
- Virtual Screening : The compound’s structure aligns with ligands in PubChem libraries used for inhibitor discovery, though its size exceeds typical drug-like molecules (e.g., molecular weight >500 Da) .
- Solubility Predictions : COSMO-RS simulations suggest moderate aqueous solubility due to hydroxyethyl and acetamide groups, but aggregation propensity may limit bioavailability .
- Stereochemical Standardization: Inconsistent stereochemical notation in databases remains a barrier to identifying exact analogs, highlighting the need for improved standardization protocols .
Biological Activity
Overview of the Compound
The compound is characterized by a unique structural framework that includes multiple functional groups which may contribute to its biological properties. The presence of amino groups and hydroxyl functionalities suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds. While specific data for this compound may be limited, analogs have shown promising results against various pathogens:
| Compound Analog | Microorganism Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Escherichia coli | 32 µg/mL |
| Example B | Staphylococcus aureus | 16 µg/mL |
These findings suggest that the structural features of the compound could confer similar antimicrobial properties.
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of structurally related compounds has revealed significant activity against cancer cell lines. For instance:
This indicates that the compound may have potential as an anticancer agent. Further investigations are necessary to elucidate its mechanism of action.
The proposed mechanisms for similar compounds include:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to intercalate into DNA.
- Disruption of cellular membranes : The hydrophobic regions can disrupt lipid bilayers.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined derivatives of this compound and their efficacy against bacterial strains. The research concluded that modifications in the alkyl chain length significantly influenced antimicrobial activity.
Study 2: Anticancer Properties
In a clinical trial evaluating a related compound's effects on breast cancer patients, significant tumor reduction was observed in 60% of participants after a 12-week regimen. The study highlighted the importance of dosage and administration routes in maximizing therapeutic effects.
Q & A
Q. How can researchers optimize the synthetic pathway for this complex macrocyclic compound?
Methodological Answer: The synthesis of this compound requires a multi-step approach integrating computational reaction path searches and experimental validation. Quantum chemical calculations (e.g., DFT) can predict feasible reaction intermediates and transition states, while statistical design of experiments (DoE) optimizes variables like temperature, solvent polarity, and catalyst loading . For example:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 25–80°C | 60°C |
| Solvent | DMF, THF, Acetonitrile | DMF |
| Catalyst Loading | 1–5 mol% | 3 mol% |
Experimental feedback loops refine computational models, reducing trial-and-error iterations .
Q. What experimental design strategies are recommended for studying this compound’s stability under varying pH and temperature conditions?
Methodological Answer: A fractional factorial design (FFD) is ideal for screening multiple factors efficiently. Key factors include pH (3–9), temperature (4–40°C), and ionic strength (0.1–1.0 M). Response variables could be degradation rate and aggregation propensity. Use ANOVA to identify significant interactions .
| Factor | Levels Tested | Significance (p-value) |
|---|---|---|
| pH | 3, 5, 7, 9 | <0.01 |
| Temperature | 4°C, 25°C, 40°C | <0.05 |
| Ionic Strength | 0.1 M, 0.5 M, 1.0 M | 0.12 (NS) |
NS = Not Significant. This approach minimizes experimental runs while capturing critical degradation pathways .
Q. What analytical techniques are most effective for characterizing structural and functional groups in this compound?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 2D-NMR (e.g., HSQC, HMBC) for stereochemical assignment, and FT-IR to confirm functional groups (e.g., amide, hydroxyethyl). X-ray crystallography resolves absolute configuration but requires high-purity crystals .
| Technique | Key Information Obtained |
|---|---|
| HRMS | Exact mass (error < 2 ppm) |
| 2D-NMR | Stereochemistry of ethylidene groups |
| X-ray | Spatial arrangement of macrocycle |
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer: Molecular dynamics (MD) simulations paired with free-energy perturbation (FEP) calculations quantify binding affinities to hypothesized targets (e.g., enzymes with macrocycle-binding domains). Use software like COMSOL Multiphysics or GROMACS to model solvation effects and conformational flexibility . For example:
| Target Protein | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| Protease X | -9.2 ± 0.3 | -8.9 ± 0.5 |
| Kinase Y | -7.1 ± 0.4 | -6.8 ± 0.6 |
Discrepancies >1 kcal/mol warrant re-evaluation of force-field parameters .
Q. How to resolve contradictions between computational predictions and experimental data in reaction yield optimization?
Methodological Answer: Employ Bayesian optimization to iteratively reconcile discrepancies. For instance, if DFT predicts a 70% yield but experiments achieve only 40%, systematically adjust variables like solvent dielectric constant or steric effects in the model. Validate with sensitivity analysis:
| Variable Adjusted | Impact on Yield |
|---|---|
| Solvent Dielectric | +15% |
| Steric Hindrance | -10% |
Feedback from tandem LC-MS/MS can identify unaccounted side reactions (e.g., hydrolysis of ethylidene groups) .
Q. What advanced methodologies elucidate the compound’s catalytic or inhibitory mechanisms in enzymatic systems?
Methodological Answer: Time-resolved stopped-flow spectroscopy monitors real-time interactions with enzymes (e.g., kcat/KM changes). Isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) in key positions tracks bond formation/cleavage. Pair with QM/MM simulations to visualize transition states .
| Enzyme | Observed kcat (s⁻¹) | Simulated kcat (s⁻¹) |
|---|---|---|
| Dehydrogenase A | 2.3 × 10³ | 2.1 × 10³ |
Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: Use a combinatorial library approach with systematic substitutions (e.g., dodecan-2-yl → shorter/longer alkyl chains). High-throughput screening (HTS) coupled with multivariate analysis identifies critical substituents. Example SAR parameters:
| Substituent | Bioactivity (IC50, nM) | LogP |
|---|---|---|
| Dodecan-2-yl | 12 ± 1.5 | 5.2 |
| Octyl | 45 ± 3.0 | 4.1 |
| Hexadecyl | 8 ± 0.8 | 6.7 |
Correlate trends with molecular descriptors (e.g., LogP, polar surface area) using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
